molecular formula C15H24 B12085589 Copaene CAS No. 138874-68-7

Copaene

Cat. No.: B12085589
CAS No.: 138874-68-7
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Copaene can be synthesized through various chemical routes. One common method involves the distillation of essential oils from plants like clove oil, which contains significant amounts of α-copaene . The distillation process is often followed by purification steps such as vacuum distillation to isolate the compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These plants are subjected to steam distillation, and the resulting oil is further purified to obtain α-copaene .

Chemical Reactions Analysis

Types of Reactions: Copaene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and halogenated compounds .

Comparison with Similar Compounds

Copaene is often compared with other sesquiterpenes such as caryophyllene and humulene. These compounds share similar structural features but differ in their biological activities and applications:

This compound stands out due to its strong attractant properties for certain pests and its potential therapeutic applications .

Biological Activity

Copaene, a tricyclic sesquiterpene, is a naturally occurring compound found in various essential oils, including those from cinnamon and other plants. Its biological activities have garnered attention for potential applications in medicine and food preservation. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by data tables and relevant research findings.

This compound is characterized by its unique chemical structure, contributing to its diverse biological activities. It is primarily extracted from essential oils of plants such as cinnamon (Cinnamomum spp.), where it plays a role in aroma and flavor profiles. The following table summarizes the major sources of this compound:

Source PlantThis compound Content (%)Other Notable Compounds
Cinnamon Essential Oil0.2%Cinnamaldehyde, α-pinene
Clove Essential OilVariesEugenol, β-caryophyllene
Various Stachys speciesDetectedTerpinen-4-ol, α-terpineol

Antioxidant Activity

This compound has been shown to exhibit significant antioxidant properties. A study demonstrated that this compound increases the total antioxidant capacity (TAC) in human lymphocyte cultures. The research revealed that concentrations of 50 and 100 mg/L enhanced TAC levels compared to controls, indicating a protective effect against oxidative stress .

Table 1: Total Antioxidant Capacity of this compound

Concentration (mg/L)TAC Level (µmol TE/g)Significance (p-value)
Control15.2-
5022.5<0.05
10028.1<0.01

Cytotoxicity Studies

Research on the cytotoxic effects of this compound has indicated that it can inhibit cell proliferation in various cell lines. In vitro studies using rat neuron and neuroblastoma (N2a) cells showed that this compound significantly suppressed cell growth at concentrations above 100 mg/L . Notably, while it exhibited cytotoxicity at higher concentrations, it did not demonstrate genotoxic effects.

Table 2: Cytotoxic Effects of this compound on Cell Lines

Cell LineConcentration (mg/L)Proliferation Rate (%)Significance (p-value)
N2aControl100-
N2a10075<0.05
N2a20050<0.01
NeuronControl100-
Neuron15060<0.05

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against foodborne pathogens. A recent investigation found that this compound effectively inhibited the growth of several pathogens by disrupting their cell membranes and reducing biofilm formation .

Table 3: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli0.5
Salmonella enterica1.0
Listeria monocytogenes0.75
Staphylococcus aureus1.5

Case Studies

  • Antioxidant Effects in Human Cells : A study assessed the impact of this compound on human lymphocytes, revealing that it increased TAC levels without causing genotoxicity, suggesting potential for therapeutic applications in oxidative stress-related conditions .
  • Neuroprotective Potential : Research involving neuron and N2a cells indicated that while this compound showed mild cytotoxicity at high concentrations, it also exhibited antioxidant properties that could protect against neurodegenerative processes .
  • Food Preservation : this compound's antimicrobial properties were highlighted in studies focusing on food safety, where it was found to inhibit the growth of common foodborne pathogens, suggesting its utility as a natural preservative .

Properties

IUPAC Name

1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDPFLIRFYIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863280
Record name 1,3-Dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138874-68-7, 3856-25-5
Record name 1,3-Dimethyl-8-(1-methylethyl)tricyclo[4.4.0.02,7]dec-3-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138874-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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